molecular formula C8H8N4S B15198551 2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione

2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione

Cat. No.: B15198551
M. Wt: 192.24 g/mol
InChI Key: WGANQZACWVHVOL-UHFFFAOYSA-N
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Description

2,7-Dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione is a heterocyclic compound belonging to the pyrimidopyrimidine family. These compounds are known for their structural similarity to purines and pteridines, which are integral components of nucleic acids and folic acids. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) under reflux conditions in n-butanol (n-BuOH).

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidopyrimidine derivatives.

Scientific Research Applications

2,7-Dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as phosphodiesterase and dihydrofolate reductase, interfering with their normal function. This inhibition can lead to various biological effects, including antiproliferative and anti-inflammatory activities .

Comparison with Similar Compounds

    Pyrimido[4,5-d]pyrimidines: Structurally similar compounds with varied substituents at different positions.

    Purines: Compounds that share structural similarities and are components of nucleic acids.

    Pteridines: Isomeric compounds that are part of folic acids.

Uniqueness: 2,7-Dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes makes it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

2,7-dimethyl-8H-pyrimido[4,5-d]pyrimidine-5-thione

InChI

InChI=1S/C8H8N4S/c1-4-9-3-6-7(10-4)11-5(2)12-8(6)13/h3H,1-2H3,(H,9,10,11,12,13)

InChI Key

WGANQZACWVHVOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=S)C2=CN=C(N=C2N1)C

Origin of Product

United States

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